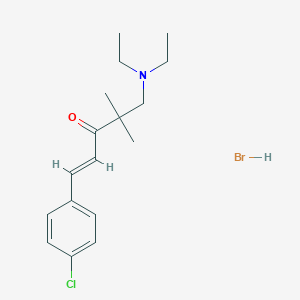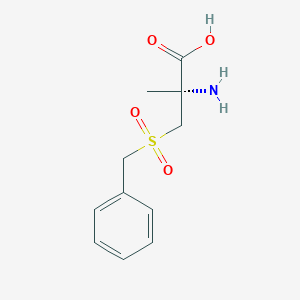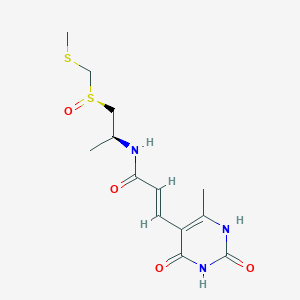
Deshydroxysparsomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deshydroxysparsomycin is a natural antibiotic that belongs to the aminocyclitol class of antibiotics. It is produced by the bacterium Streptomyces sparsogenes and has been found to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. Deshydroxysparsomycin has attracted significant attention from researchers due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of deshydroxysparsomycin is not fully understood, but it is known to inhibit bacterial protein synthesis by binding to the 30S subunit of the bacterial ribosome. This prevents the formation of new proteins and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Deshydroxysparsomycin has been shown to have several biochemical and physiological effects. It has been found to induce the production of reactive oxygen species (ROS) in bacteria, which can lead to oxidative stress and cell death. Deshydroxysparsomycin has also been shown to inhibit biofilm formation in bacteria, which is a key factor in bacterial virulence.
Vorteile Und Einschränkungen Für Laborexperimente
Deshydroxysparsomycin has several advantages for use in laboratory experiments. It has potent antibacterial activity against a wide range of bacteria, making it useful for studying bacterial physiology and pathogenesis. Deshydroxysparsomycin is also relatively stable and can be stored for long periods without significant degradation.
However, there are also limitations to the use of deshydroxysparsomycin in laboratory experiments. Its complex synthesis makes it difficult and expensive to produce, and its potent antibacterial activity can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on deshydroxysparsomycin. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of deshydroxysparsomycin as a potential treatment for antibiotic-resistant infections, such as MRSA. Additionally, the antitumor activity of deshydroxysparsomycin warrants further investigation as a potential cancer treatment.
In conclusion, deshydroxysparsomycin is a natural antibiotic with potent antibacterial and antitumor activity. Its unique chemical structure and potential therapeutic applications make it an interesting subject for scientific research. Further investigation of deshydroxysparsomycin could lead to the development of new antibiotics and cancer treatments.
Synthesemethoden
The synthesis of deshydroxysparsomycin is a complex process that involves several steps. The starting material is the amino sugar D-glucosamine, which is modified through a series of chemical reactions to produce the final product. The synthesis of deshydroxysparsomycin is challenging, and several modifications of the original method have been developed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Deshydroxysparsomycin has been extensively studied for its potential therapeutic applications. It has been found to have potent antibacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Deshydroxysparsomycin has also been shown to have antitumor activity and has been investigated as a potential treatment for cancer.
Eigenschaften
CAS-Nummer |
113597-70-9 |
|---|---|
Produktname |
Deshydroxysparsomycin |
Molekularformel |
C13H19N3O4S2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C13H19N3O4S2/c1-8(6-22(20)7-21-3)14-11(17)5-4-10-9(2)15-13(19)16-12(10)18/h4-5,8H,6-7H2,1-3H3,(H,14,17)(H2,15,16,18,19)/b5-4+/t8-,22+/m0/s1 |
InChI-Schlüssel |
SOVWAAKGEFZZPG-VQKLGCARSA-N |
Isomerische SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](C)C[S@@](=O)CSC |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)CSC |
Kanonische SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)CSC |
Synonyme |
dehydroxysparsomycin deshydroxysparsomycin deshydroxysparsomycin, (S-(R*,R*-(E)))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)

![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
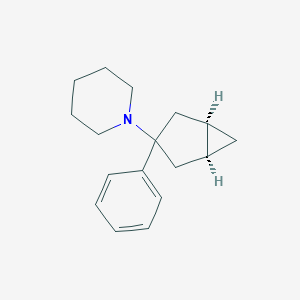

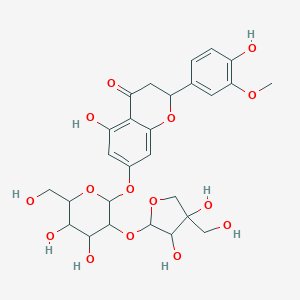
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
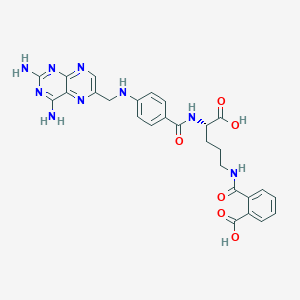
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
